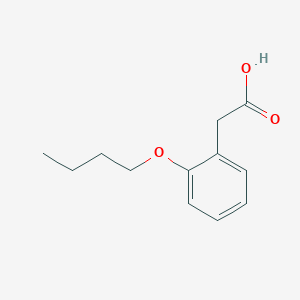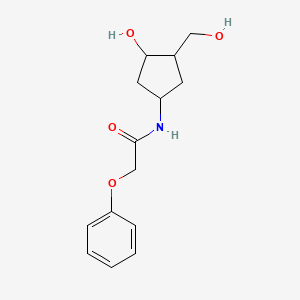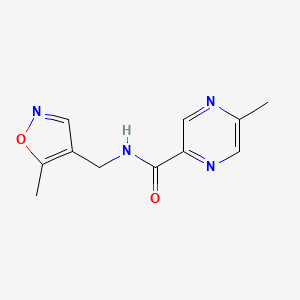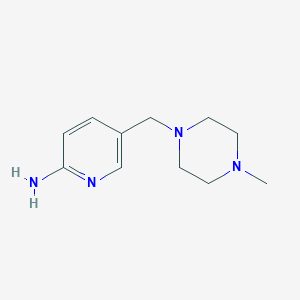
(E)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide, also known as FPA, is a small molecule compound that has been extensively studied for its potential therapeutic applications. FPA is a member of the acrylamide family of compounds, which have been shown to exhibit a wide range of biological activities.
Scientific Research Applications
PET Imaging and Neuroinflammation
A significant application of related compounds is in PET imaging to target microglia-specific markers such as the macrophage colony-stimulating factor 1 receptor (CSF1R). This approach aids in the noninvasive imaging of reactive microglia and disease-associated microglia contributing to neuroinflammation in neuropsychiatric disorders. For instance, a PET radiotracer specific for CSF1R demonstrated high specificity and uptake in models of Alzheimer’s disease and neuroinflammation, indicating its potential for studying immune environments in central nervous system malignancies and monitoring neuroinflammatory effects of immunotherapies (Horti et al., 2019).
Organic Synthesis and Functionalization
Another area of application involves the palladium-catalyzed alkenation of thiophenes and furans, highlighting the synthetic versatility of compounds containing furan and thiophene motifs. This methodology facilitates the direct oxidative coupling reactions with olefinic substrates, yielding mono-alkenylated products, which are essential intermediates in organic synthesis and pharmaceutical development (Zhao et al., 2009).
Structural Characterization
Structural and packing studies of acrylamide monomers, including those related to (E)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide, have been conducted to understand the molecular arrangement and hydrogen bonding patterns. These studies are crucial for designing materials with specific properties, such as redox-active polymers (Goswami et al., 2015).
Antiprotozoal Activity
Research into novel chemical compounds for inhibiting SARS coronavirus helicase has identified compounds with structural similarities to (E)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide. These compounds suppress the enzymatic activities of SARS coronavirus helicase, showing potential as antiviral agents without significant cytotoxicity (Lee et al., 2017).
properties
IUPAC Name |
(E)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-3-thiophen-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-17(2-1-15-6-10-24-13-15)19-11-14-3-7-20(8-4-14)18(22)16-5-9-23-12-16/h1-2,5-6,9-10,12-14H,3-4,7-8,11H2,(H,19,21)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYRUVMZIZMTBH-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CSC=C2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CSC=C2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzenesulfonamide](/img/structure/B2834633.png)

![{1-Oxaspiro[4.5]decan-2-yl}methanesulfonyl chloride](/img/structure/B2834637.png)

![3-(4-Chlorobenzyl)-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2834639.png)
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B2834645.png)
![N-[(E)-[Amino-[2-(pyridine-3-carbonyl)hydrazinyl]methylidene]amino]pyridine-3-carboxamide;trihydrochloride](/img/structure/B2834646.png)
![1-methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1H-pyrazole trihydrochloride](/img/structure/B2834647.png)



![Methyl 2-[4-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2834652.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2834654.png)